1,4-Dimethylcyclohexene chemical properties
1,4-Dimethylcyclohexene chemical properties
Abstract
This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of 1,4-dimethylcyclohexene. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the molecule's structural nuances, spectroscopic signature, and key chemical transformations. By elucidating the causality behind its reactivity and providing detailed experimental frameworks, this guide serves as an essential resource for leveraging 1,4-dimethylcyclohexene as a versatile intermediate in complex molecule synthesis.
Molecular Structure and Stereoisomerism
1,4-Dimethylcyclohexene is a cyclic alkene with the chemical formula C₈H₁₄. The presence of a double bond within the six-membered ring renders the structure non-planar, forcing it to adopt a half-chair conformation to minimize steric and torsional strain. The primary isomer discussed herein is 1,4-dimethylcyclohex-1-ene , where one methyl group is attached to a vinylic carbon (C1) and the other to a saturated, chiral center (C4).
1.1. Conformational Analysis
Unlike the chair-flipping of its saturated analog, 1,4-dimethylcyclohexane, the cyclohexene ring is less flexible. It exists as two rapidly interconverting half-chair enantiomeric conformers. In these conformations, the substituents at the C4 position can be described as pseudo-axial or pseudo-equatorial. The energetic preference for the methyl group at C4 to occupy the pseudo-equatorial position is a critical factor in predicting the stereochemical outcome of reactions.
Caption: Interconversion of half-chair conformers.
1.2. Chirality
The C4 carbon atom in 1,4-dimethylcyclohex-1-ene is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers, (R)- and (S)-1,4-dimethylcyclohex-1-ene. The synthesis of this compound from achiral precursors will typically result in a racemic mixture. Enantioselective synthesis or chiral resolution is required to obtain a single enantiomer, which is often a critical consideration in pharmaceutical development.
Synthesis and Purification
The most direct and common laboratory synthesis of 1,4-dimethylcyclohex-1-ene is the acid-catalyzed dehydration of the corresponding tertiary alcohol, 1,4-dimethylcyclohexanol. This reaction proceeds via an E1 elimination mechanism, favoring the formation of the more substituted (trisubstituted) double bond according to Zaitsev's rule.
Caption: Synthetic workflow for 1,4-dimethylcyclohex-1-ene.
Experimental Protocol: Dehydration of 1,4-Dimethylcyclohexanol
This protocol describes a self-validating system where the product is continuously removed by distillation to shift the equilibrium towards the alkene, maximizing yield.
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Apparatus Setup: Assemble a simple distillation apparatus with a 100 mL round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
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Reagent Charging: To the round-bottom flask, add 15.0 g of 1,4-dimethylcyclohexanol and a magnetic stir bar. In a separate beaker, cautiously add 5 mL of concentrated sulfuric acid (H₂SO₄) to 10 mL of water. Cool this acid solution in an ice bath and then slowly add it to the alcohol in the reaction flask.
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Reaction and Distillation: Gently heat the mixture using a heating mantle. The product, 1,4-dimethylcyclohexene, will co-distill with water at a temperature below 100°C. Continue distillation until no more oily product is collected (typically around 125-135°C in the flask).
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Workup and Purification: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with 10 mL of 10% sodium bicarbonate solution (to neutralize residual acid) and 10 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Final Distillation: Perform a final fractional distillation of the dried liquid, collecting the fraction boiling between 134-136°C . This step ensures the removal of any unreacted alcohol or isomeric byproducts.
Spectroscopic and Physical Properties
Accurate characterization is paramount for confirming the identity and purity of 1,4-dimethylcyclohex-1-ene. The following data are compiled from established spectral databases and computational models.[1]
Table 1: Physical and Computed Properties
| Property | Value | Source |
| IUPAC Name | 1,4-dimethylcyclohex-1-ene | PubChem[1] |
| Molecular Formula | C₈H₁₄ | PubChem[1] |
| Molecular Weight | 110.20 g/mol | PubChem[1] |
| CAS Number | 2808-79-9 | PubChem[1] |
| Boiling Point | ~135 °C | Experimental |
| Density | ~0.80 g/mL | Experimental |
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is highly diagnostic. Key signals include a singlet or narrow multiplet for the vinylic proton (~5.3 ppm), a multiplet for the chiral proton at C4, and distinct signals for the two methyl groups—one attached to the double bond (~1.6 ppm) and the other on the saturated carbon (~0.9 ppm, doublet).[2]
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¹³C NMR: The carbon spectrum will show two signals in the sp² region (~135 ppm and ~120 ppm) for the double bond carbons and several signals in the sp³ region for the remaining ring carbons and the two methyl groups.[1]
3.2. Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.[3]
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~3020 cm⁻¹: A medium to weak C-H stretch for the vinylic hydrogen (=C-H).
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2850-2960 cm⁻¹: Strong C-H stretching absorptions for the sp³ hybridized carbons.
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~1670 cm⁻¹: A C=C stretching band, characteristic of a trisubstituted alkene.[4] The intensity of this peak is often weak due to the symmetry of the substitution.
3.3. Mass Spectrometry (MS)
Electron impact (EI) mass spectrometry typically shows a distinct molecular ion (M⁺) peak at m/z = 110. A prominent fragmentation pathway for cycloalkenes is the retro-Diels-Alder reaction, which can lead to the cleavage of the ring.[5] Another common fragmentation is the loss of a methyl group (M-15), resulting in a base peak at m/z = 95 due to the formation of a stable allylic cation.[6]
Chemical Reactivity and Key Transformations
The reactivity of 1,4-dimethylcyclohex-1-ene is dominated by the electron-rich π-bond, making it a nucleophile that readily undergoes addition reactions with electrophiles.
4.1. Electrophilic Addition of Hydrogen Halides (HX)
The addition of acids like HBr proceeds via a carbocation intermediate. The reaction is highly regioselective, following Markovnikov's rule .[7]
Caption: Mechanism of Markovnikov addition of HBr.
Causality: The π-bond attacks the proton of HBr to form the most stable carbocation intermediate. Protonation at C2 generates a tertiary carbocation at C1, which is stabilized by both induction from the three attached alkyl groups and hyperconjugation. This is energetically favored over the formation of a secondary carbocation at C2. Subsequent attack by the bromide nucleophile at the electrophilic C1 center yields the final product, 1-bromo-1,4-dimethylcyclohexane.
4.2. Catalytic Hydrogenation
Hydrogenation of the double bond using a metal catalyst (e.g., Pt, Pd, or Ni) yields 1,4-dimethylcyclohexane.[8] This reaction is a syn-addition , where both hydrogen atoms are delivered to the same face of the double bond from the catalyst surface.[9]
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Stereochemical Outcome: The approach of the alkene to the catalyst surface is sterically directed. The hydrogen atoms will preferentially add to the less hindered face of the ring, leading to a mixture of cis- and trans-1,4-dimethylcyclohexane. The exact ratio can depend on the catalyst and reaction conditions, but often the cis isomer is the major product from this kinetic control.[9]
4.3. Ozonolysis: Oxidative Cleavage
Ozonolysis provides a powerful method for cleaving the double bond to form two carbonyl-containing fragments. The reaction proceeds in two stages: reaction with ozone (O₃) followed by a reductive workup.[10]
Experimental Protocol: Ozonolysis of 1,4-Dimethylcyclohex-1-ene
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Setup: Dissolve 1.1 g (10 mmol) of 1,4-dimethylcyclohex-1-ene in 50 mL of dichloromethane in a three-necked flask equipped with a gas inlet tube and a drying tube. Cool the solution to -78°C using a dry ice/acetone bath.[11]
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Ozonation: Bubble ozone gas (from an ozone generator) through the solution. The reaction is complete when the solution retains a persistent pale blue color, indicating a slight excess of ozone.
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Reductive Workup: Purge the solution with nitrogen gas to remove excess ozone. Add 1.5 mL of dimethyl sulfide (DMS) and allow the solution to slowly warm to room temperature.
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Isolation: Wash the organic solution with water, dry over magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude keto-aldehyde product, 3-methyl-6-oxoheptanal .
Applications in Synthesis
While not a widely commercialized bulk chemical, 1,4-dimethylcyclohexene and its derivatives are valuable intermediates in targeted organic synthesis.
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Terpene and Fragrance Synthesis: The cyclohexene scaffold is a common motif in natural products. The functional group handles (the double bond and chiral center) allow for diastereoselective elaborations to build complex molecular architectures.[12]
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Pharmaceutical Scaffolding: Substituted cyclohexanes and cyclohexenes serve as rigid scaffolds for positioning functional groups in three-dimensional space, a key strategy in designing molecules that bind to specific biological targets. The stereochemistry at C4 can be used to control the orientation of substituents, influencing binding affinity and selectivity.
Safety and Handling
1,4-Dimethylcyclohexene is a flammable liquid. All handling should be performed in a well-ventilated fume hood, away from ignition sources.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a flame-resistant lab coat.
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Hazards: May cause skin and eye irritation. Inhalation of vapors may lead to dizziness or respiratory irritation.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
Conclusion
1,4-Dimethylcyclohex-1-ene is a structurally rich and reactive molecule whose chemical properties are governed by the interplay of its alkene functional group and the stereochemistry of its substituted cyclohexene ring. A thorough understanding of its conformational preferences and the mechanisms of its key reactions—including electrophilic addition, hydrogenation, and ozonolysis—is essential for its effective use in research and development. The protocols and data presented in this guide offer a robust framework for scientists to synthesize, characterize, and strategically employ this versatile chemical building block.
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